An In-depth Technical Guide to 5-Ethylpyrimidine-2,4,6-triamine: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
An In-depth Technical Guide to 5-Ethylpyrimidine-2,4,6-triamine: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Ethylpyrimidine-2,4,6-triamine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile. We will delve into its chemical identity, predicted physicochemical properties, logical synthetic approaches, and its potential as a scaffold in the design of novel therapeutics.
Chemical Identity and Structure
5-Ethylpyrimidine-2,4,6-triamine belongs to the class of substituted pyrimidines, which are fundamental scaffolds in numerous biologically active molecules. The core of this compound is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is functionalized with three amino groups at positions 2, 4, and 6, and an ethyl group at the 5-position.
The presence of multiple amino groups, which are strong electron-donating groups, significantly influences the electron density of the pyrimidine ring, enhancing its potential for hydrogen bonding and directing its reactivity. The ethyl group at the 5-position introduces a lipophilic character to the molecule.
Table 1: Chemical Identifiers for 5-Ethylpyrimidine-2,4,6-triamine
| Identifier | Value | Source |
| IUPAC Name | 5-ethylpyrimidine-2,4,6-triamine | N/A |
| CAS Number | 24867-19-4 | N/A |
| Molecular Formula | C₆H₁₁N₅ | N/A |
| Molecular Weight | 153.19 g/mol | N/A |
| Canonical SMILES | CCC1=C(N=C(N=C1N)N)N | N/A |
| InChI | InChI=1S/C6H11N5/c1-2-4-5(8)11-6(9)10-3(4)7/h2H2,1H3,(H6,7,8,9,10,11) | N/A |
digraph "5_Ethylpyrimidine_2_4_6_triamine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
// Substituent nodes N2_sub [label="NH2", pos="-2.6,1.25!"]; N4_sub [label="NH2", pos="0,-2.8!"]; N6_sub [label="NH2", pos="2.6,1.25!"]; C5_ethyl1 [label="CH2", pos="2.6,-1.25!"]; C5_ethyl2 [label="CH3", pos="3.9,-0.75!"];
// Ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];
// Substituent bonds C2 -- N2_sub [label=""]; C4 -- N4_sub [label=""]; C6 -- N6_sub [label=""]; C5 -- C5_ethyl1 [label=""]; C5_ethyl1 -- C5_ethyl2 [label=""]; }
Caption: 2D Chemical Structure of 5-Ethylpyrimidine-2,4,6-triamine.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of 5-Ethylpyrimidine-2,4,6-triamine
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Melting Point | Likely a crystalline solid with a melting point lower than 249-251 °C.[1] | The parent compound, 2,4,6-triaminopyrimidine, has a melting point of 249-251 °C.[1] The introduction of an ethyl group may disrupt crystal packing, leading to a lower melting point. |
| Boiling Point | High, likely decomposes before boiling. | Similar to other highly functionalized heterocyclic amines. |
| Solubility | Moderately soluble in water and polar organic solvents (e.g., ethanol, DMSO). | The three amino groups contribute to hydrogen bonding and water solubility. The ethyl group will slightly increase lipophilicity compared to the parent compound, which is highly soluble in water (36.5 g/L at 20 °C).[2] |
| pKa | Expected to be basic. | The amino groups on the pyrimidine ring are basic. The exact pKa would require experimental determination. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is crucial for the identification and characterization of 5-Ethylpyrimidine-2,4,6-triamine. While experimental spectra are not available, a predicted profile can be constructed based on the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amino and ethyl groups, as well as the pyrimidine ring.
Table 3: Predicted IR Absorption Bands for 5-Ethylpyrimidine-2,4,6-triamine
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3500 - 3300 (strong, broad) |
| C-H (Ethyl) | Stretching | 2960 - 2850 (medium) |
| C=N, C=C (Ring) | Stretching | 1650 - 1550 (medium to strong) |
| N-H (Amino) | Bending | 1640 - 1560 (strong) |
| C-H (Ethyl) | Bending | 1470 - 1370 (medium) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide definitive structural information.
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¹H NMR (in DMSO-d₆):
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A broad singlet corresponding to the protons of the three amino groups (NH₂).
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A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
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A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
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¹³C NMR (in DMSO-d₆):
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Signals for the carbon atoms of the pyrimidine ring.
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Signals for the two carbon atoms of the ethyl group.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethyl group and subsequent fragmentation of the pyrimidine ring.
Synthesis and Reactivity
A plausible synthetic route to 5-Ethylpyrimidine-2,4,6-triamine can be extrapolated from established methods for the synthesis of related 5-substituted-2,4,6-triaminopyrimidines. A common strategy involves the condensation of a suitable three-carbon precursor with guanidine.
Caption: Proposed synthetic pathway for 5-Ethylpyrimidine-2,4,6-triamine.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride to generate free guanidine in situ.
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Condensation: To the stirred solution of guanidine, add ethylmalononitrile dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux for several hours to drive the condensation and cyclization reaction.
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Workup: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The precipitated product is collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality in Experimental Choices:
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Guanidine Source: Using guanidine hydrochloride with a strong base like sodium ethoxide is a common and cost-effective way to generate the reactive free guanidine.
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Solvent: Absolute ethanol is a suitable solvent as it dissolves the reactants and the sodium ethoxide, and its boiling point allows for effective reflux conditions.
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Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, leveraging differences in solubility at different temperatures.
Applications in Drug Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents, including anticancer and antimicrobial drugs.[3] The 2,4,6-triaminopyrimidine core, in particular, is a known pharmacophore.
The introduction of an ethyl group at the 5-position of the 2,4,6-triaminopyrimidine core can modulate the compound's pharmacokinetic and pharmacodynamic properties. The ethyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. It can also provide a vector for further chemical modification to explore structure-activity relationships (SAR).
Given that the parent compound, 2,4,6-triaminopyrimidine, is a precursor for the synthesis of folic acid antagonists like methotrexate, it is plausible that 5-Ethylpyrimidine-2,4,6-triamine could serve as a valuable intermediate for the synthesis of novel antifolate agents or other enzyme inhibitors.[2]
Caption: Logical relationship of the core scaffold to potential drug development applications.
Conclusion
5-Ethylpyrimidine-2,4,6-triamine is a promising, yet underexplored, building block for medicinal chemistry. Its structure combines the well-established biological relevance of the 2,4,6-triaminopyrimidine core with the modulating effects of an ethyl substituent. While a complete experimental dataset is not yet publicly available, this guide provides a solid foundation for researchers interested in synthesizing and evaluating this compound and its derivatives for various therapeutic applications. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in drug discovery.
References
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PubChem. 2,4,6-Triaminopyrimidine. [Link]
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Wikipedia. 2,4,6-Triaminopyrimidine. [Link]
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Elsevier. Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]
- Google Patents.
